![molecular formula C12H14ClN3O2 B15113787 2-[[(1-Methylpyrazol-3-yl)amino]methyl]benzoic acid;hydrochloride](/img/structure/B15113787.png)
2-[[(1-Methylpyrazol-3-yl)amino]methyl]benzoic acid;hydrochloride
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Overview
Description
2-[[(1-Methylpyrazol-3-yl)amino]methyl]benzoic acid;hydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoic acid moiety linked to a 1-methylpyrazol-3-yl group via an aminomethyl bridge, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1-Methylpyrazol-3-yl)amino]methyl]benzoic acid typically involves multiple steps, starting with the preparation of the benzoic acid derivative and the pyrazole moiety. The key steps include:
Formation of the benzoic acid derivative: This can be achieved through various methods, such as the nitration of toluene followed by reduction and carboxylation.
Synthesis of the pyrazole moiety: This involves the cyclization of appropriate precursors, such as hydrazines and 1,3-diketones, under acidic or basic conditions.
Coupling reaction: The benzoic acid derivative is then coupled with the pyrazole moiety using an aminomethylation reaction, typically employing formaldehyde and an amine catalyst.
Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, enhancing the compound’s solubility and stability.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[(1-Methylpyrazol-3-yl)amino]methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The exact mechanism of action of 2-[[(1-Methylpyrazol-3-yl)amino]methyl]benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: Another benzoic acid derivative with a different substituent.
Imidazole-containing compounds: Share a similar heterocyclic structure and exhibit a range of biological activities.
Uniqueness
2-[[(1-Methylpyrazol-3-yl)amino]methyl]benzoic acid stands out due to its unique combination of a benzoic acid moiety and a pyrazole ring, which imparts distinct chemical and biological properties. Its ability to form stable hydrochloride salts further enhances its utility in various applications.
Properties
Molecular Formula |
C12H14ClN3O2 |
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Molecular Weight |
267.71 g/mol |
IUPAC Name |
2-[[(1-methylpyrazol-3-yl)amino]methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-15-7-6-11(14-15)13-8-9-4-2-3-5-10(9)12(16)17;/h2-7H,8H2,1H3,(H,13,14)(H,16,17);1H |
InChI Key |
NGLIGSKEUXZNOU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=CC=C2C(=O)O.Cl |
Origin of Product |
United States |
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